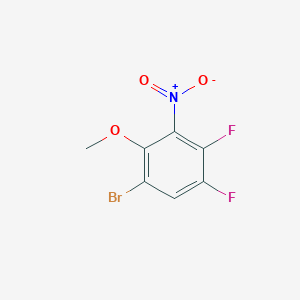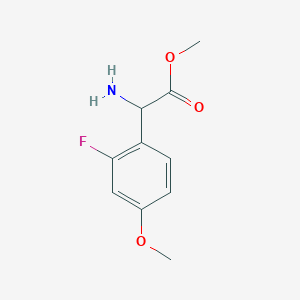
2-(Aminomethyl)cyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)cyclobutane-1-carboxylic acid is a cyclobutane derivative with an amino group attached to the second carbon and a carboxylic acid group attached to the first carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)cyclobutane-1-carboxylic acid can be achieved through several methods. One common approach involves the [2+2] cycloaddition reaction, which is widely used for synthesizing cyclobutane-containing compounds . This method typically involves the reaction of an unsaturated γ-lactam with ethylene, followed by photochemical cycloaddition to form the cyclobutane ring .
Industrial Production Methods: Industrial production of this compound may involve scalable preparation approaches that offer a direct and facile way to access this compound from commercially available starting materials . These methods are designed to be efficient and cost-effective, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Aminomethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The carboxyl group in the compound participates in typical reactions such as acid-base neutralization, esterification, and amide formation .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can undergo oxidative coupling reactions with vanadium (II)/zinc (II) bimetallic complexes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, exposure to vanadium (II)/zinc (II) complexes can lead to the formation of pinacol-type reductive coupling products .
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)cyclobutane-1-carboxylic acid has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is used in the development of pharmaceuticals and as a precursor for bioactive compounds . Additionally, the compound has applications in material science and analytical chemistry .
Wirkmechanismus
The mechanism of action of 2-(Aminomethyl)cyclobutane-1-carboxylic acid involves its interaction with molecular targets and pathways in biological systems. The compound can participate in various biochemical reactions, including amidation and peptide synthesis . Its effects are mediated through interactions with specific enzymes and receptors, leading to the modulation of biological processes.
Vergleich Mit ähnlichen Verbindungen
2-(Aminomethyl)cyclobutane-1-carboxylic acid can be compared with other cyclobutane derivatives, such as 1-(aminomethyl)cyclobutane-1-carboxylic acid and 1-amino-1-cyclobutanecarboxylic acid . These compounds share similar structural features but differ in the position of the amino and carboxyl groups. The unique arrangement of functional groups in this compound contributes to its distinct chemical properties and reactivity.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure, diverse chemical reactivity, and wide range of applications make it an important subject of study in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
26850-29-3 |
|---|---|
Molekularformel |
C6H11NO2 |
Molekulargewicht |
129.16 g/mol |
IUPAC-Name |
2-(aminomethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO2/c7-3-4-1-2-5(4)6(8)9/h4-5H,1-3,7H2,(H,8,9) |
InChI-Schlüssel |
PXJMGVYQAJBQJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1CN)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptan-4-yl)aceticacid](/img/structure/B15308896.png)
![rac-(7R,9aR)-1,4-dioxo-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B15308903.png)
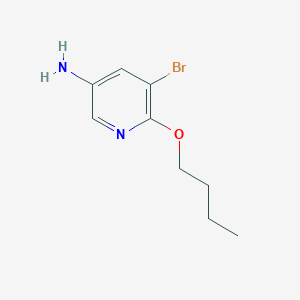
![Methyl[(2,3,4-trimethoxyphenyl)methyl]aminehydrochloride](/img/structure/B15308916.png)
![5-Tert-butoxycarbonyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B15308923.png)


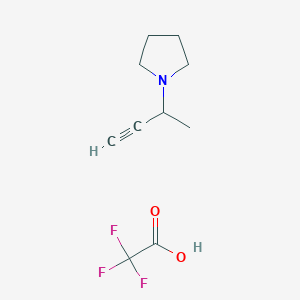
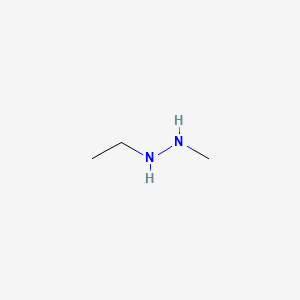

![3-{[3-(Trifluoromethoxy)phenyl]amino}propanoic acid](/img/structure/B15308984.png)
